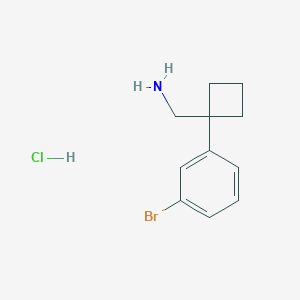

(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride

Description

(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of cyclobutylmethanamine, where a bromine atom is substituted at the para position of the phenyl ring

Properties

IUPAC Name |

[1-(3-bromophenyl)cyclobutyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFESFSWWFWELGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592230 | |

| Record name | 1-[1-(3-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-09-4 | |

| Record name | 1-[1-(3-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:

Cyclobutylmethanamine Formation: The initial step involves the formation of cyclobutylmethanamine through the reaction of cyclobutanone with ammonia or an amine under reducing conditions.

Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide, cyanide, or amines replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Hydroxylated, cyanated, or aminated derivatives

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride

- Molecular Formula : C11H14BrClN

- Molecular Weight : 260.59 g/mol

- Purity : Typically around 98%

The compound features a cyclobutyl ring substituted with a bromophenyl group, which contributes to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the context of drug development.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. Future research may explore its efficacy against resistant strains of Mycobacterium tuberculosis .

- Neuropharmacology : The compound's amine functionality may facilitate interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research into its effects on neurotransmitter release and receptor binding is warranted.

Biological Studies

The compound's unique structure allows for exploration in biological systems to understand its metabolic pathways and mechanisms of action.

- Metabolic Tracing : Similar compounds are used to trace metabolic pathways in biological research, providing insights into drug metabolism and pharmacokinetics. The bromophenyl moiety may influence the compound's metabolic stability and bioavailability .

- Enzyme Inhibition Studies : The potential for this compound to inhibit specific enzymes involved in disease pathways could be investigated. For example, studies on GSK-3β inhibitors have shown promising results with structurally related compounds .

Case Study 1: Antimicrobial Efficacy

A recent study screened a library of compounds for activity against Mycobacterium tuberculosis, identifying several candidates with significant inhibition rates. While this compound was not directly tested, its structural analogs demonstrated promising antimicrobial properties, highlighting the potential for further investigation into this compound's efficacy .

Case Study 2: Neuropharmacological Effects

Research into related compounds has shown that brominated phenyl groups can enhance binding affinity to neurotransmitter receptors. This suggests that this compound may exhibit similar neuropharmacological properties, warranting detailed studies on its effects on neuronal signaling pathways.

Mechanism of Action

The mechanism of action of (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The cyclobutyl ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

(1-Phenylcyclobutyl)methanamine hydrochloride: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.

(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride: Bromine substitution at the para position, leading to variations in steric and electronic properties.

(1-(3-Chlorophenyl)cyclobutyl)methanamine hydrochloride: Chlorine substitution instead of bromine, affecting the compound’s reactivity and interactions.

Uniqueness

(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride is unique due to the specific placement of the bromine atom, which influences its chemical reactivity and biological interactions. The combination of the cyclobutyl ring and the bromophenyl group provides a distinct structural framework that can be exploited for various scientific and industrial applications.

Biological Activity

(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride, with the chemical formula CHBrClN, is a compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, pharmacological properties, and relevant case studies associated with this compound.

- Molecular Weight : 276.60 g/mol

- CAS Number : 915402-09-4

- Structure : The compound consists of a cyclobutyl group attached to a bromophenyl moiety and an amine functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : The compound may act as a ligand for certain neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

- Enzymes : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.

Pharmacological Studies

Recent studies have indicated that this compound exhibits:

- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant activity, suggesting its potential use in treating depression .

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

Data Table of Biological Activities

Case Study 1: Antidepressant Activity

A study conducted on rodent models assessed the antidepressant-like effects of this compound. The results showed a marked decrease in immobility time in the forced swim test, indicating an antidepressant effect comparable to traditional SSRIs. The study concluded that the compound could be a promising candidate for further development in treating depression .

Case Study 2: Neuroprotective Effects

Another research initiative focused on the neuroprotective capabilities of the compound. Neuronal cultures treated with this compound exhibited reduced cell death under oxidative stress conditions. This suggests that the compound may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.